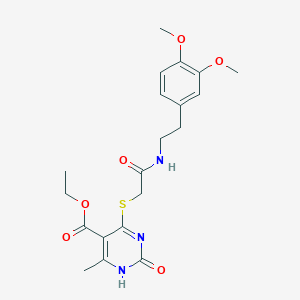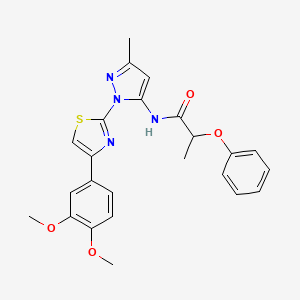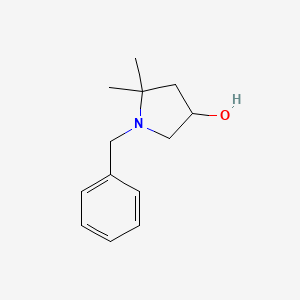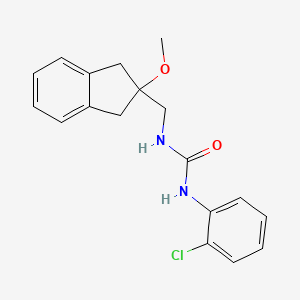
Ethyl 4-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The compound also contains an ethyl group, a thio group, and a dimethoxyphenethyl group, which could potentially influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, an ethyl group, a thio group, and a dimethoxyphenethyl group . These groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, could undergo reactions such as substitution, addition, or ring-opening, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl group could increase its hydrophobicity, while the dimethoxyphenethyl group could influence its polarity .Aplicaciones Científicas De Investigación
Structural and Spectroscopic Analysis
One study focused on the synthesis and characterization of a similar compound, illustrating a multi-component reaction involving ethyl 3-aminocrotonate and phenyl isothiocyanates, among others, to produce a 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivative. The study provided detailed insights into the crystal structure, FT-IR, 1H, and 13C NMR spectroscopic characterization, and density functional theory calculations, enhancing understanding of molecular geometry, vibrational frequencies, and electronic properties (Pekparlak et al., 2018).
Synthesis and Biological Applications
Further research explored the synthesis of C-4 substituted dihydropyrimidinones, highlighting their calcium channel binding studies. These compounds were derived from reactions involving Ethyl 1,2-dihydro-1,6-dimethyl/6-methyl-2-oxopyrimidine-5-carboxylates, signifying their potential in medicinal chemistry, particularly in modulating calcium channel activity (Singh et al., 2009).
Microwave-Mediated Synthesis
Another study reported on the microwave-mediated, catalyst- and solvent-free synthesis of novel tetrahydropyrimidines, showcasing an efficient and eco-friendly method for producing ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates via the Biginelli reaction. This method emphasizes advancements in synthetic techniques that reduce environmental impact (Harikrishnan et al., 2013).
Antimicrobial and Anti-HIV Properties
Investigations into the antimicrobial and anti-HIV activities of certain derivatives, including 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and related compounds, have been conducted. These studies revealed the potential of such compounds in combating various microorganisms, showcasing their significance in the development of new therapeutic agents (Patel & Chikhalia, 2006).
Ionic Liquid-Promoted Synthesis
A notable advancement includes the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, demonstrating an environmentally friendly and rapid method for creating compounds with potential antimicrobial activity. This research highlights the role of ionic liquids in facilitating efficient and green chemical syntheses (Tiwari et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-5-29-19(25)17-12(2)22-20(26)23-18(17)30-11-16(24)21-9-8-13-6-7-14(27-3)15(10-13)28-4/h6-7,10H,5,8-9,11H2,1-4H3,(H,21,24)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYANOTFBYYDOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2980405.png)
![5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2980406.png)
![Ethyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2980407.png)


![2-[4-(4-methoxyphenyl)-3-thiomorpholin-4-yl-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2980410.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide](/img/structure/B2980411.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)

